molecular formula C25H29NO2 B1345997 4-Cyanophenyl 4-(trans-4-pentylcyclohexyl)benzoate CAS No. 72928-55-3

4-Cyanophenyl 4-(trans-4-pentylcyclohexyl)benzoate

Cat. No.: B1345997
CAS No.: 72928-55-3
M. Wt: 375.5 g/mol
InChI Key: IPGHZWGLMSBNAV-UHFFFAOYSA-N
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Description

4-Cyanophenyl 4-(trans-4-pentylcyclohexyl)benzoate is an organic compound with the molecular formula C25H29NO2 It is a member of the benzoate ester family, characterized by the presence of a cyanophenyl group and a pentylcyclohexyl group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyanophenyl 4-(trans-4-pentylcyclohexyl)benzoate typically involves the esterification of 4-cyanophenol with trans-4-pentylcyclohexylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Cyanophenyl 4-(trans-4-pentylcyclohexyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Cyanophenyl 4-(trans-4-pentylcyclohexyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyanophenyl 4-(trans-4-pentylcyclohexyl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyanophenyl 4-(trans-4-pentylcyclohexyl)benzoate is unique due to its specific structural configuration, which imparts distinct physicochemical properties. The presence of the cyanophenyl group and the trans-4-pentylcyclohexyl group contributes to its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

(4-cyanophenyl) 4-(4-pentylcyclohexyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO2/c1-2-3-4-5-19-6-10-21(11-7-19)22-12-14-23(15-13-22)25(27)28-24-16-8-20(18-26)9-17-24/h8-9,12-17,19,21H,2-7,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGHZWGLMSBNAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80888323, DTXSID90991695
Record name Benzoic acid, 4-(trans-4-pentylcyclohexyl)-, 4-cyanophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80888323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Cyanophenyl 4-(4-pentylcyclohexyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90991695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72928-55-3, 71352-36-8
Record name Benzoic acid, 4-(trans-4-pentylcyclohexyl)-, 4-cyanophenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072928553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-(trans-4-pentylcyclohexyl)-, 4-cyanophenyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 4-(trans-4-pentylcyclohexyl)-, 4-cyanophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80888323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Cyanophenyl 4-(4-pentylcyclohexyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90991695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-cyanophenyl trans-p-(4-pentylcyclohexyl)benzoate
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